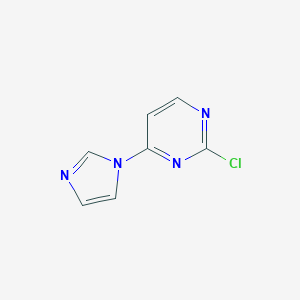

2-chloro-4-(1H-imidazol-1-yl)pyrimidine

Description

The exact mass of the compound 2-chloro-4-(1H-imidazol-1-yl)pyrimidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-chloro-4-(1H-imidazol-1-yl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-4-(1H-imidazol-1-yl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-4-imidazol-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN4/c8-7-10-2-1-6(11-7)12-4-3-9-5-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNAMVHKXSFJFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1N2C=CN=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114834-03-6 | |

| Record name | 2-chloro-4-(1H-imidazol-1-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-Chloro-4-(1H-imidazol-1-yl)pyrimidine

Executive Summary

This technical guide details the regioselective synthesis of 2-chloro-4-(1H-imidazol-1-yl)pyrimidine (CAS: 83507-30-2), a critical electrophilic scaffold in medicinal chemistry. This intermediate is widely utilized in the development of kinase inhibitors (e.g., JAK, CDK) and adenosine receptor antagonists. The core challenge addressed here is the regiochemical control of the nucleophilic aromatic substitution (

Part 1: Retrosynthetic Analysis & Mechanistic Insight

The Regioselectivity Challenge

The starting material, 2,4-dichloropyrimidine , possesses two electrophilic sites. Successful synthesis relies on exploiting the kinetic difference between these positions.

-

C4 Position (Kinetic Favorability): The C4 carbon is para-like relative to N1 and ortho-like relative to N3. It is more electron-deficient due to the cumulative inductive and mesomeric withdrawal of the nitrogen atoms. Consequently, nucleophilic attack at C4 forms a highly stabilized Meisenheimer complex (negative charge delocalized onto N1).

-

C2 Position: While also electrophilic, the C2 position is sterically flanked by two nitrogen atoms and generally requires higher activation energy or specific catalysts (e.g., Lewis acids) to be substituted before the C4 position.

Reaction Pathway Visualization

The following diagram illustrates the kinetic decision matrix for the reaction.

Figure 1: Mechanistic pathway showing the kinetic preference for C4 substitution and potential pitfalls of over-reaction.

Part 2: Optimized Synthetic Protocol

Reagents and Equipment

-

Substrate: 2,4-Dichloropyrimidine (98% purity).

-

Nucleophile: Imidazole (Recrystallized if significant yellowing is observed).

-

Base: Triethylamine (TEA) or

(Anhydrous).-

Note: TEA is preferred for homogeneous reactions in DCM/THF;

is preferred for DMF/Acetonitrile.

-

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF). Anhydrous conditions are recommended to prevent hydrolysis to uracils.

Step-by-Step Methodology

This protocol is designed for a 10 mmol scale .

-

Preparation (0 min):

-

Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Purge with Nitrogen (

) or Argon.

-

-

Solubilization (T = 0 min):

-

Add 2,4-dichloropyrimidine (1.49 g, 10.0 mmol) to the flask.

-

Add anhydrous DCM (20 mL). Stir until fully dissolved.

-

Cool the solution to 0°C using an ice/water bath. Critical: Low temperature suppresses C2 attack and bis-substitution.

-

-

Nucleophile Addition (T = 15 min):

-

In a separate vial, dissolve Imidazole (0.68 g, 10.0 mmol, 1.0 eq) and Triethylamine (1.53 mL, 11.0 mmol, 1.1 eq) in DCM (10 mL).

-

Add the imidazole/base solution to the main reaction flask dropwise over 20 minutes via a syringe pump or addition funnel.

-

Why? Slow addition ensures the concentration of the nucleophile remains low relative to the electrophile, favoring mono-substitution.

-

-

Reaction Monitoring (T = 1 hr - 4 hr):

-

Maintain at 0°C for 1 hour, then allow to warm to Room Temperature (RT).

-

TLC Check: Mobile phase 5% MeOH in DCM.

-

Starting Material (2,4-DCP): High

(~0.8). -

Product: Medium

(~0.4-0.5). -

Bis-product: Low

(<0.2).

-

-

Stir until starting material is consumed (typically 3-4 hours).

-

-

Workup & Isolation:

-

Quench with water (20 mL).

-

Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 15 mL).

-

Wash combined organics with Brine (20 mL).

-

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification:

-

The crude solid is often sufficiently pure (>90%).

-

If necessary, recrystallize from Ethyl Acetate/Hexanes or purify via flash column chromatography (

, gradient 0-5% MeOH in DCM).

-

Part 3: Characterization & Validation

Data Summary Table

The following data confirms the identity of the target isomer.

| Property | Value / Observation | Notes |

| Appearance | White to off-white solid | Yellowing indicates oxidation or bis-byproduct. |

| Molecular Formula | ||

| Molecular Weight | 180.60 g/mol | |

| MS (ESI+) | m/z 181.0 | Characteristic Cl isotope pattern (3:1 ratio for 181:183). |

| Melting Point | 118 - 122 °C | Sharp range indicates high purity. |

NMR Validation (Self-Validating Logic)

To distinguish the product from the C2-isomer, analyze the coupling constants and chemical shifts.

-

1H NMR (400 MHz, DMSO-

):-

8.65 (d,

- 8.58 (s, 1H, Im-H2 ): Highly deshielded imidazole proton.

- 8.05 (s, 1H, Im-H4 ).

-

7.92 (d,

- 7.18 (s, 1H, Im-H5 ).

-

8.65 (d,

-

Diagnostic Check:

-

If the Pyrimidine doublets appear at significantly different shifts or the coupling constant

deviates from ~5.5 Hz, suspect the C2 isomer. -

NOESY Experiment: A NOE correlation between Py-H5 and Im-H5 confirms the imidazole is at the C4 position. The C2 isomer would not show this specific spatial proximity.

-

Part 4: Applications in Drug Design

This scaffold acts as a "linchpin" in fragment-based drug discovery. The remaining chlorine at C2 is now activated for a second

Functionalization Workflow

Figure 2: Downstream utility of the scaffold in generating kinase inhibitor libraries.

References

-

Regioselectivity Mechanisms: WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class, Chapter 29. Link

-

Synthetic Methodology: Google Patents. "Preparation method of 2-chloro-4-substituted pyrimidines compounds." CN103554036B. Link

-

General Pyrimidine Chemistry: PubChem Compound Summary for 2,4-Dichloropyrimidine. Link

-

Analogous Characterization: MDPI. "Synthesis and Characterization of Pyrimidine Derivatives." Molecules, 2025.[2] (Contextual reference for NMR shift ranges of imidazole-pyrimidines). Link

Sources

Introduction: The Synergy of Two Pharmacophoric Scaffolds

An In-Depth Technical Guide to the Biological Activity of Pyrimidine-Imidazole Compounds

In the landscape of medicinal chemistry, the strategic fusion of privileged heterocyclic scaffolds is a cornerstone of rational drug design. Pyrimidine and imidazole rings are two such scaffolds, each a constituent of numerous biologically vital molecules and approved therapeutic agents.[1][2] The pyrimidine ring is a fundamental component of nucleic acids, while the imidazole moiety is found in the amino acid histidine and plays a crucial role in many enzymatic reactions.[1][3] The hybridization of these two aromatic systems into single molecular entities has yielded a wealth of compounds with significant and diverse biological activities, positioning pyrimidine-imidazole derivatives as a focal point of intensive research for drug development professionals.[4][5]

This guide offers a deep dive into the multifaceted biological activities of pyrimidine-imidazole compounds, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. Moving beyond a mere catalog of effects, we will explore the underlying mechanisms of action and provide detailed, field-proven experimental protocols for their evaluation. This document is designed for researchers and scientists, providing the technical accuracy and practical insights necessary to advance the discovery and development of novel therapeutics based on this versatile chemical scaffold.

I. Anticancer Activity: Targeting the Engines of Malignancy

The uncontrolled proliferation of cancer cells is often driven by aberrant signaling pathways. Pyrimidine-imidazole compounds have emerged as potent anticancer agents by selectively targeting key molecular machinery essential for tumor growth and survival.[1][4]

Mechanistic Insights

The anticancer efficacy of pyrimidine-imidazole hybrids stems from their ability to intervene in several critical cellular processes:

-

Kinase Inhibition: A predominant mechanism is the inhibition of protein kinases, enzymes that regulate a vast array of cellular functions, including growth, differentiation, and survival. Many pyrimidine-imidazole derivatives are designed to compete with ATP for the binding site on kinases like Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR), thereby blocking downstream signaling and halting cell proliferation.[6][7][8] The pyrimidine core often serves as a "hinge-binding" motif, a structural feature common to many kinase inhibitors.[9]

-

Disruption of DNA Synthesis and Repair: Certain derivatives act as antimetabolites, interfering with the synthesis of nucleic acids, or directly damage DNA, leading to the activation of apoptotic pathways.[10][11] The anticancer drug mercaptopurine, which contains an imidazole ring, functions by inhibiting DNA activity.[11]

-

Microtubule Destabilization: Some hybrids have been shown to inhibit tubulin polymerization, a process crucial for the formation of the mitotic spindle during cell division.[5] This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[5]

-

Targeting Tumor Microenvironment: Nitroimidazole derivatives have been effectively used as hypoxia-directed agents, which are selectively activated in the oxygen-deprived environments characteristic of solid tumors.[1]

Caption: Simplified pathway of EGFR inhibition by a pyrimidine-imidazole compound.

Experimental Protocols for Anticancer Evaluation

A multi-tiered approach is essential for a robust assessment of anticancer potential.

This assay provides a quantitative measure of a compound's ability to inhibit cell growth.[12]

-

Cell Culture: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[5][13]

-

Compound Treatment: Prepare serial dilutions of the pyrimidine-imidazole compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).[5]

Causality Insight: The choice of cell lines is critical. Using a panel of cell lines representing different cancer types (e.g., NCI-60 panel) can reveal selectivity, a desirable trait for a drug candidate.[6] A compound potent against cancer cells but with a high IC₅₀ against normal cell lines (e.g., human fibroblasts) suggests a favorable therapeutic window.[10]

| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Hybrid 52 | A549 | Lung | 2.21 ± 0.12 | [5] |

| Derivative 16 | K-562 | Leukemia | 5.66 ± 2.06 | [13] |

| Hybrid 55 | MCF7 | Breast | < 10 | [13] |

| Hybrid 55 | LOX IMVI | Melanoma | < 10 | [13] |

This biochemical assay directly measures the inhibition of a specific kinase.[14]

Caption: Workflow for a luminescence-based kinase inhibition assay (e.g., ADP-Glo™).

-

Reagent Preparation: Dilute the target kinase (e.g., CDK2/cyclin E), substrate peptide, and ATP in kinase buffer.[7][15]

-

Plate Setup: In a 384-well plate, add 1 µL of the pyrimidine-imidazole compound at various concentrations (or DMSO as a control).

-

Enzyme Addition: Add 2 µL of the kinase/substrate mixture to each well.

-

Reaction Initiation: Add 2 µL of ATP solution to initiate the kinase reaction. Incubate for 60 minutes at room temperature.[15]

-

Signal Generation: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[15]

-

Luminescence: Add 10 µL of Kinase Detection Reagent. This converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes.[15]

-

Data Acquisition: Read the luminescence signal on a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Analysis: Calculate the percentage of kinase activity relative to the control and determine the IC₅₀ value for the inhibitor.

II. Antimicrobial Activity: A Broad-Spectrum Defense

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Pyrimidine-imidazole derivatives have demonstrated significant potential as broad-spectrum antimicrobial agents, effective against a range of bacteria and fungi.[10][16]

Mechanistic Insights

-

Bacterial Targets: The primary antibacterial mechanism involves the inhibition of essential enzymes required for DNA replication and maintenance, such as DNA gyrase and topoisomerase IV.[1] By binding to these enzymes, the compounds prevent the proper management of DNA supercoiling during replication, leading to DNA damage and cell death.[1] Other reported mechanisms include interference with cell wall synthesis and disruption of the cell membrane.[10]

-

Antifungal Targets: In fungi, these compounds often target the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[1] Inhibition of enzymes like cytochrome P450-dependent 14α-demethylase disrupts membrane integrity and permeability, ultimately inhibiting fungal growth.[1]

Caption: Mechanism of bacterial growth inhibition via DNA gyrase targeting.

Experimental Protocols for Antimicrobial Evaluation

Standardized methods are crucial for obtaining reproducible and comparable antimicrobial susceptibility data.[17]

The Kirby-Bauer disk diffusion method is a widely used qualitative screening assay.[18][19]

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in sterile saline or broth.

-

Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar (MHA) plate. This is typically done by swabbing the plate in three directions, rotating the plate approximately 60° each time.[20]

-

Disk Application: Aseptically place paper disks impregnated with a known concentration of the pyrimidine-imidazole compound onto the agar surface. Also include a positive control disk (e.g., Streptomycin) and a negative control disk (vehicle only).[21]

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours.[19]

-

Data Acquisition: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) in millimeters.

-

Interpretation: A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.

Self-Validation Insight: This method is a self-validating system. The uniform "lawn" of bacterial growth confirms the viability of the inoculum and suitability of the medium. The presence of a clear zone around the positive control and no zone around the negative control validates the test conditions.

The broth microdilution method provides a quantitative measure of a compound's potency.[22]

-

Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of the test compound in Mueller-Hinton broth (MHB).

-

Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[22]

| Compound ID | Organism | Activity (Zone of Inhibition, mm) | MIC (µg/mL) | Reference |

| IBBD | E. coli | 22 | - | [21] |

| IBBD | B. megaterium | 22 | - | [21] |

| IBMD | C. albicans | 20 | - | [21] |

III. Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Pyrimidine-imidazole compounds can modulate inflammatory responses through various mechanisms, making them attractive candidates for treating inflammatory disorders.[23]

Mechanistic Insights

-

COX Inhibition: A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[1] By blocking COX-2, these compounds prevent the synthesis of prostaglandins, which are key mediators of pain and swelling.[1]

-

Cytokine Suppression: Many derivatives inhibit the production and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[23] This is often achieved by targeting upstream signaling pathways, most notably the p38 MAP kinase pathway.[24][25]

Caption: Dual inhibition of COX-2 and p38 MAP kinase by pyrimidine-imidazole compounds.

Experimental Protocols for Anti-inflammatory Evaluation

Both in vitro and in vivo models are necessary to fully characterize anti-inflammatory activity.[26]

This is a classic and reliable model for evaluating acute inflammation.[27]

-

Animal Grouping: Use male Wistar rats (150-200g), divided into groups (n=6): Control (vehicle), Standard (e.g., Diclofenac, 10 mg/kg), and Test groups (pyrimidine-imidazole compound at different doses).

-

Compound Administration: Administer the test compounds and standard drug orally or intraperitoneally.

-

Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Causality Insight: The carrageenan model involves distinct phases of mediator release. The early phase (0-2 hr) is mediated by histamine and serotonin, while the later phase (2-4 hr) is primarily mediated by prostaglandins. A compound's activity profile across these phases can provide initial clues about its mechanism (e.g., strong inhibition in the later phase suggests COX inhibition).

Conclusion and Future Directions

The pyrimidine-imidazole scaffold is a remarkably versatile platform for the development of new therapeutic agents. The synergistic combination of these two heterocyclic rings has yielded compounds with potent and diverse biological activities, including significant anticancer, antimicrobial, and anti-inflammatory effects. The mechanistic studies and robust evaluation protocols outlined in this guide provide a framework for researchers to effectively identify and advance promising lead candidates.

Future research will likely focus on optimizing the structure-activity relationships to enhance potency and selectivity, thereby minimizing off-target effects. Furthermore, improving the pharmacokinetic properties, such as solubility and oral bioavailability, will be critical for translating these promising compounds from the laboratory to the clinic. The continued exploration of pyrimidine-imidazole hybrids holds immense promise for addressing some of the most pressing challenges in modern medicine.

References

-

Importance and Involvement of Imidazole Structure in Current and Future Therapy. MDPI. [Link]

-

Anticancer Activities of Tetrasubstituted Imidazole‐Pyrimidine‐Sulfonamide Hybrids as Inhibitors of EGFR Mutants. ResearchGate. [Link]

-

Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. [Link]

-

Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PubMed Central. [Link]

-

METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Food and Agriculture Organization of the United Nations. [Link]

-

Overview on Biological Activities of Imidazole Derivatives. ResearchGate. [Link]

-

Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties. PubMed Central. [Link]

-

Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. PubMed. [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

-

Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. PubMed. [Link]

-

Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. National Institutes of Health. [Link]

-

Antimicrobial studying of (Imidazole) derivative from pyrimidine. ResearchGate. [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. [Link]

-

Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

-

A Literature Review on Antimicrobial Activities of Imidazole. ResearchGate. [Link]

-

Basic protocol to assess preclinical anticancer activity. ResearchGate. [Link]

-

Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications. [Link]

-

Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. MDPI. [Link]

-

In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition. [Link]

-

In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Pharmaceutical Research International. [Link]

-

Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega. [Link]

-

Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf. [Link]

-

Imidazole pyrimidine amides as potent, orally bioavailable cyclin-dependent kinase inhibitors. PubMed. [Link]

-

From Imidazoles to Pyrimidines: New Inhibitors of Cytokine Release. PubMed. [Link]

-

Kinase Inhibition Assay. Bio-protocol. [Link]

-

Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega. [Link]

-

Indazol-Pyrimidine Hybrids: Design, Synthesis, and Antiproliferative Activity Against Human Cancer Cell Lines. National Institutes of Health. [Link]

-

How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

-

Novel Imidazole 2-Amino Pyrimidine Derivatives: In silico Studies, Evaluation of Their Anti-Cancer Activity Against Human- CDK2. DergiPark. [Link]

-

Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Publication Corporation. [Link]

-

Synthesis and Evaluation of Novel Compounds with Anticancer Activity. MDPI. [Link]

-

Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. [Link]

-

From Imidazoles to Pyrimidines: New Inhibitors of Cytokine Release. ACS Publications. [Link]

-

In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review). ResearchGate. [Link]

-

Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Integra Biosciences. [Link]

-

In vivo anti-inflammatory and antiarthritic activities of aqueous extracts from Thymelaea hirsuta. PubMed Central. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Indazol-Pyrimidine Hybrids: Design, Synthesis, and Antiproliferative Activity Against Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Imidazole pyrimidine amides as potent, orally bioavailable cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. reactionbiology.com [reactionbiology.com]

- 15. promega.com [promega.com]

- 16. researchgate.net [researchgate.net]

- 17. woah.org [woah.org]

- 18. pdb.apec.org [pdb.apec.org]

- 19. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods | MDPI [mdpi.com]

- 20. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. asianpubs.org [asianpubs.org]

- 22. integra-biosciences.com [integra-biosciences.com]

- 23. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 24. From imidazoles to pyrimidines: new inhibitors of cytokine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]

- 27. In vivo anti-inflammatory and antiarthritic activities of aqueous extracts from Thymelaea hirsuta - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Scaffold: A Technical Guide to 4-(Imidazol-1-yl)pyrimidine Derivatives in Drug Discovery

Foreword: The Convergence of Privileged Structures

In the landscape of medicinal chemistry, the fusion of well-established pharmacophores often leads to the genesis of novel molecular entities with profound therapeutic potential. The 4-(imidazol-1-yl)pyrimidine scaffold is a testament to this principle, marrying the biological ubiquity of the pyrimidine ring with the versatile binding capabilities of the imidazole moiety. This technical guide provides an in-depth exploration of this chemical class, offering researchers, scientists, and drug development professionals a comprehensive resource on their synthesis, biological activities, and the nuanced structure-activity relationships that govern their efficacy, with a particular focus on their role as kinase inhibitors.

I. Strategic Synthesis of the 4-(Imidazol-1-yl)pyrimidine Core

The construction of the 4-(imidazol-1-yl)pyrimidine scaffold is a critical undertaking, with the chosen synthetic route impacting yield, purity, and the potential for diversification. The primary strategies involve the direct nucleophilic substitution of a leaving group on the pyrimidine ring by an imidazole salt or through modern palladium-catalyzed cross-coupling reactions.

A. Nucleophilic Aromatic Substitution: A Foundational Approach

The most direct route to 4-(imidazol-1-yl)pyrimidine derivatives is through the nucleophilic aromatic substitution (SNAr) of a leaving group, typically a halogen, at the C4 position of the pyrimidine ring with an imidazole.

Conceptual Workflow for Nucleophilic Aromatic Substitution:

Caption: General workflow for the SNAr synthesis of 4-(imidazol-1-yl)pyrimidines.

Experimental Protocol: Synthesis of 4-(1H-Imidazol-1-yl)pyrimidine

This protocol is a representative example of an SNAr approach.

-

Imidazole Activation: To a solution of imidazole (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Mixture: Stir the suspension at room temperature for 1 hour to ensure complete formation of the sodium imidazolide salt.

-

Pyrimidine Addition: Add a solution of 4-chloropyrimidine (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-(1H-imidazol-1-yl)pyrimidine.

B. Palladium-Catalyzed Cross-Coupling: A Versatile Alternative

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, offer a more versatile and often milder approach to constructing the C-N bond between the pyrimidine and imidazole rings. These methods are particularly useful for more complex and sterically hindered substrates.

Conceptual Workflow for Palladium-Catalyzed Cross-Coupling:

Caption: General workflow for the palladium-catalyzed synthesis of 4-(imidazol-1-yl)pyrimidines.

II. Biological Activities and Therapeutic Potential

4-(Imidazol-1-yl)pyrimidine derivatives have emerged as a prominent class of compounds with a wide spectrum of biological activities, most notably as potent inhibitors of various protein kinases implicated in cancer and inflammatory diseases.

A. Anticancer Activity: Targeting Key Signaling Pathways

The anticancer potential of these derivatives often stems from their ability to inhibit protein kinases that are crucial for tumor growth and survival.

1. BRAF Inhibition and the MAPK Pathway:

Mutations in the BRAF kinase, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, are prevalent in various cancers, including melanoma. Several 4-(imidazol-1-yl)pyrimidine derivatives have been developed as potent BRAF inhibitors.[1][2] These compounds typically act as ATP-competitive inhibitors, binding to the active site of the kinase and preventing the phosphorylation of downstream targets like MEK and ERK, thereby inhibiting cell proliferation and inducing apoptosis.

Signaling Pathway of BRAF Inhibition:

Caption: Inhibition of the MAPK pathway by 4-(imidazol-1-yl)pyrimidine derivatives targeting BRAF.

2. Epidermal Growth Factor Receptor (EGFR) Inhibition:

The epidermal growth factor receptor (EGFR) is another critical target in cancer therapy. Overexpression or activating mutations of EGFR can lead to uncontrolled cell growth. Certain 4-(imidazol-1-yl)pyrimidine hybrids have demonstrated significant EGFR inhibitory activity, making them promising candidates for the treatment of non-small cell lung cancer and other EGFR-driven malignancies.[3]

Quantitative Data on Anticancer Activity:

| Compound Class | Target | Cell Line | IC50 (µM) | Reference |

| Imidazolone-sulphonamide-pyrimidine hybrids | EGFR | MCF-7 | 1.05 - 25.79 | [3] |

| 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives | V600E BRAF | - | 0.49 (for compound 12l) | [1] |

| Pyrimidin-4-yl-1H-imidazole derivatives | CRAF | A375P | 0.62 (for compound 7a) | [1] |

B. Anti-inflammatory Activity: Modulation of p38 MAPK

The p38 mitogen-activated protein kinase (MAPK) plays a pivotal role in the inflammatory response by regulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). The 4-(imidazol-1-yl)pyrimidine scaffold has been explored for the development of p38 MAPK inhibitors for the treatment of inflammatory diseases like rheumatoid arthritis.

III. Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The biological activity of 4-(imidazol-1-yl)pyrimidine derivatives is highly dependent on the nature and position of substituents on both the pyrimidine and imidazole rings. A thorough understanding of the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective inhibitors.

-

Substituents on the Pyrimidine Ring: The substitution pattern on the pyrimidine ring significantly influences kinase inhibitory activity and selectivity. For instance, in a series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives, the linkage of a terminal sulfonamide moiety via an ethylamine or propylamine bridge at the 2-position of the pyrimidine was found to be critical for potent V600E BRAF inhibition.[1]

-

Substituents on the Imidazole Ring: Modifications to the imidazole moiety can impact the compound's interaction with the kinase active site. The addition of bulky or hydrophobic groups can enhance binding affinity, while the introduction of polar groups can improve solubility and pharmacokinetic properties.

-

Linker between the Rings: While the core structure involves a direct C-N bond, the introduction of linkers between the pyrimidine and imidazole rings has also been explored, leading to derivatives with altered conformational flexibility and biological activity profiles.

IV. Experimental Protocols for Biological Evaluation

The biological characterization of 4-(imidazol-1-yl)pyrimidine derivatives relies on a suite of in vitro assays to determine their potency and mechanism of action.

A. In Vitro Kinase Inhibition Assay (p38 MAPK as an example)

This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against a specific kinase.

Workflow for In Vitro Kinase Inhibition Assay:

Caption: Step-by-step workflow for an in vitro kinase inhibition assay.

Protocol:

-

Reagent Preparation: Prepare a kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT). Prepare solutions of the recombinant p38 MAPK enzyme, a suitable substrate (e.g., ATF2), ATP, and the test compound at various concentrations.

-

Assay Plate Setup: Add the test compound or vehicle control (e.g., DMSO) to the wells of a microtiter plate.

-

Kinase Reaction: Add the p38 MAPK enzyme to each well and incubate briefly to allow for compound binding. Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Detection: Stop the reaction and add a detection reagent that quantifies the amount of phosphorylated substrate or the amount of ADP produced (e.g., using a luminescence-based assay kit).

-

Data Analysis: Measure the signal using a plate reader and calculate the percentage of kinase inhibition for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.

B. Cell-Based Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of the compounds on cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A375 melanoma cells) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 4-(imidazol-1-yl)pyrimidine derivative for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition).

V. Conclusion and Future Directions

The 4-(imidazol-1-yl)pyrimidine scaffold represents a highly promising and versatile platform for the development of novel therapeutics, particularly in the realm of oncology and inflammatory diseases. The synthetic accessibility of these compounds, coupled with their ability to potently and selectively inhibit key protein kinases, underscores their significance in modern drug discovery. Future research in this area will likely focus on the development of derivatives with improved pharmacokinetic profiles, the exploration of novel kinase targets, and the investigation of their potential in combination therapies. The continued application of rational drug design principles, guided by a deep understanding of their synthesis, biological activity, and structure-activity relationships, will undoubtedly unlock the full therapeutic potential of this remarkable chemical class.

References

-

El-Sayed, N. N. E., et al. (2024). Synthesis and biological research of new imidazolone-sulphonamide-pyrimidine hybrids as potential EGFR-TK inhibitors and apoptosis-inducing agents. RSC Advances, 14(28), 20067-20084. [Link]

-

Abdel-Ghani, T. M., et al. (2021). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. International Journal of Molecular Sciences, 22(19), 10491. [Link]

-

Lee, J., et al. (2010). Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. Bioorganic & Medicinal Chemistry Letters, 20(5), 1640-1644. [Link]

-

Ravichandran, V., et al. (2022). Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. International Journal of Medical Pharmaceutical and Health Sciences, 1(4), 184-195. [Link]

-

Abdel-Ghani, T. M., et al. (2021). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Molecules, 26(19), 5945. [Link]

-

Vichier-Guerre, S., et al. (2014). A convenient synthesis of 4(5)-(hetero)aryl-1H-imidazoles via microwave-assisted Suzuki–Miyaura cross-coupling reaction. Tetrahedron Letters, 55(45), 6347-6350. [Link]

-

Eskandrani, R. O., et al. (2025). Design, synthesis, biological evaluation and in silico studies of 2-anilino- 4-(benzimidazol- 1-yl)pyrimidine scaffold as antitumor agents. Journal of Molecular Structure, 1315, 138546. [Link]

-

Patel, R. V., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 911910. [Link]

-

Yadav, P., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). European Journal of Medicinal Chemistry, 285, 117009. [Link]

-

Zhang, C., et al. (2015). RAF inhibitors that evade paradoxical MAPK pathway activation. Nature, 526(7574), 583-586. [Link]

Sources

- 1. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect [mdpi.com]

- 3. Synthesis and biological research of new imidazolone-sulphonamide-pyrimidine hybrids as potential EGFR-TK inhibitors and apoptosis-inducing agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03157A [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-chloro-4-(1H-imidazol-1-yl)pyrimidine Derivatives

Introduction: The Strategic Importance of the 2-chloro-4-(1H-imidazol-1-yl)pyrimidine Scaffold

The 2-chloro-4-(1H-imidazol-1-yl)pyrimidine core is a privileged scaffold in modern medicinal chemistry and drug discovery. Its constituent pyrimidine and imidazole rings are prevalent in a vast array of biologically active molecules, including natural products and FDA-approved drugs. This particular arrangement offers a versatile platform for the development of highly specific and potent therapeutic agents, most notably in the realm of protein kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The 2-chloro-4-(1H-imidazol-1-yl)pyrimidine scaffold serves as a key intermediate, where the chlorine atom at the 2-position provides a reactive handle for further functionalization, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. This guide provides a detailed, experience-driven approach to the synthesis of this valuable intermediate, focusing on the underlying chemical principles and offering robust, step-by-step protocols.

Synthetic Strategy Overview: A Two-Step Approach

The most common and efficient pathway to 2-chloro-4-(1H-imidazol-1-yl)pyrimidine begins with a readily available and inexpensive starting material, uracil. The synthesis is conceptually divided into two primary stages:

-

Chlorination of Uracil: Conversion of the dihydroxypyrimidine (uracil) to the highly reactive intermediate, 2,4-dichloropyrimidine.

-

Regioselective Nucleophilic Aromatic Substitution (SNAr): The selective reaction of 2,4-dichloropyrimidine with imidazole to furnish the desired 2-chloro-4-(1H-imidazol-1-yl)pyrimidine.

This strategy is underpinned by the differential reactivity of the two chlorine atoms on the pyrimidine ring, a key concept that will be explored in detail.

Caption: Overall synthetic workflow from uracil to the target compound.

Part 1: Synthesis of the Key Intermediate: 2,4-Dichloropyrimidine

The conversion of uracil to 2,4-dichloropyrimidine is a classic and robust transformation that replaces the hydroxyl groups with more labile chlorine atoms, thereby activating the pyrimidine ring for subsequent nucleophilic substitution.

Mechanistic Insight: The Role of Phosphorus Oxychloride

Phosphorus oxychloride (POCl₃) is the chlorinating agent of choice for this transformation. The reaction proceeds through the formation of a highly electrophilic intermediate. The lone pairs on the uracil oxygens attack the phosphorus atom of POCl₃, leading to the formation of phosphate esters. Subsequent nucleophilic attack by chloride ions, generated from POCl₃, displaces the phosphate groups, yielding the desired dichlorinated product. The reaction is typically performed neat or in the presence of a tertiary amine base, which can facilitate the reaction by acting as a catalyst and neutralizing the HCl byproduct.

Protocol 1: Synthesis of 2,4-Dichloropyrimidine from Uracil

This protocol is adapted from a well-established procedure.[1]

Materials:

-

Uracil

-

Phosphorus oxychloride (POCl₃)

-

Chloroform (CHCl₃)

-

Dilute sodium carbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Equipment:

-

500 mL two-necked round-bottom flask

-

Reflux condenser

-

Heating mantle with stirrer

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 500 mL two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add uracil (100 g, 0.82 mol). Carefully add phosphorus oxychloride (400 mL) to the flask.

-

Chlorination: Heat the mixture to reflux (approximately 105-110 °C) with vigorous stirring. Maintain the reflux for 3.5 hours. The solution will become homogeneous.

-

Work-up - Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess phosphorus oxychloride under reduced pressure using a rotary evaporator (ensure your vacuum pump is protected from corrosive vapors). The remaining oil is then very cautiously poured onto crushed ice (approximately 500 g) in a large beaker with stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

Extraction: Transfer the aqueous mixture to a large separatory funnel and extract with chloroform (3 x 150 mL).

-

Washing: Combine the organic extracts and wash with a dilute sodium carbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude 2,4-dichloropyrimidine as an oil, which may solidify upon standing.

Expected Yield: The yield of the crude product is typically high. Further purification can be achieved by vacuum distillation if necessary.

Safety Precautions: Phosphorus oxychloride is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Part 2: Regioselective Synthesis of 2-chloro-4-(1H-imidazol-1-yl)pyrimidine

This step is the cornerstone of the synthesis, where the strategic introduction of the imidazole moiety occurs. The regioselectivity of this nucleophilic aromatic substitution is critical for the success of the overall synthesis.

Mechanistic Insight: The Basis of C4 Selectivity

Nucleophilic aromatic substitution on 2,4-dichloropyrimidine with nucleophiles like imidazole overwhelmingly favors substitution at the C4 position.[2] This regioselectivity is a consequence of the electronic properties of the pyrimidine ring. The two nitrogen atoms are electron-withdrawing, making the ring electron-deficient and susceptible to nucleophilic attack.

From a frontier molecular orbital perspective, the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 position compared to the C2 position.[3] This indicates that the C4 position is more electrophilic and thus the preferred site of attack for a nucleophile. Additionally, the intermediate formed upon nucleophilic attack at C4 (a Meisenheimer-like complex) is more stabilized by resonance than the intermediate formed from attack at C2, as the negative charge can be delocalized onto one of the ring nitrogens. Steric hindrance at the C2 position, being flanked by two nitrogen atoms, may also play a minor role in favoring attack at the more accessible C4 position.

Caption: Simplified workflow of the SNAr reaction at the C4 position.

The Role of the Base

A base, such as triethylamine (TEA) or potassium carbonate, is typically employed in this reaction. Its primary role is to deprotonate the imidazole, generating the more nucleophilic imidazolate anion. This significantly enhances the rate of the reaction. The base also serves to neutralize the hydrochloric acid that is formed as a byproduct of the substitution reaction, preventing protonation of the starting materials and product.

Protocol 2: Synthesis of 2-chloro-4-(1H-imidazol-1-yl)pyrimidine

This protocol is an adaptation of a general procedure for the amination of chloropyrimidines.[4]

Materials:

-

2,4-Dichloropyrimidine

-

Imidazole

-

Triethylamine (TEA)

-

Anhydrous propanol (or other suitable high-boiling solvent like DMF or DMSO)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with stirrer

-

Thin Layer Chromatography (TLC) apparatus

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dichloropyrimidine (1.0 eq), imidazole (1.0-1.2 eq), and anhydrous propanol to create a solution of suitable concentration (e.g., 0.1-0.5 M).

-

Addition of Base: Add triethylamine (1.5 eq) to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux (for propanol, this is ~97 °C) and stir. Monitor the progress of the reaction by TLC (a suitable eluent would be a mixture of ethyl acetate and hexanes). The reaction is typically complete within 15-30 minutes under these conditions, but may require longer depending on the scale and specific conditions.

-

Work-up - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. To the residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2x).

-

Washing: Combine the organic extracts and wash with brine.

-

Drying, Concentration, and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure 2-chloro-4-(1H-imidazol-1-yl)pyrimidine.

Product Characterization and Data

The successful synthesis of the target compound should be confirmed by standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight | Appearance |

| 2-chloro-4-(1H-imidazol-1-yl)pyrimidine | C₇H₅ClN₄ | 180.59 g/mol | Off-white to pale yellow solid |

Spectroscopic Data (Predicted/Typical):

-

¹H NMR: The spectrum would be expected to show characteristic signals for the pyrimidine and imidazole protons. The pyrimidine protons would appear as doublets in the aromatic region, and the imidazole protons would appear as singlets or multiplets, also in the aromatic region.

-

¹³C NMR: The spectrum would show seven distinct carbon signals corresponding to the pyrimidine and imidazole rings.

-

Mass Spectrometry (MS): ESI-MS would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 181.0, with the characteristic isotopic pattern for a chlorine-containing compound.

Troubleshooting and Optimization

| Problem | Possible Cause | Solution |

| Low Yield in Chlorination Step | Incomplete reaction; hydrolysis of POCl₃ or product during work-up. | Ensure anhydrous conditions; extend reflux time; perform work-up efficiently and at low temperatures. |

| Formation of Di-substituted Product | Reaction temperature too high or reaction time too long in the SNAr step; excess imidazole used. | Carefully control the reaction temperature and time; use a stoichiometric amount or slight excess of imidazole. |

| No Reaction in SNAr Step | Inactive base; low reaction temperature. | Use a fresh, dry base; ensure the reaction temperature is sufficient for the chosen solvent. |

| Purification Difficulties | Close polarity of starting material and product. | Optimize the eluent system for column chromatography; consider recrystallization from different solvent systems. |

Conclusion

The synthesis of 2-chloro-4-(1H-imidazol-1-yl)pyrimidine is a robust and reproducible process that provides access to a highly valuable building block for drug discovery. By understanding the underlying principles of the chlorination and the regioselective nucleophilic aromatic substitution, researchers can confidently and efficiently produce this key intermediate. The protocols provided herein, grounded in established chemical literature, offer a reliable starting point for laboratory synthesis. As with any chemical synthesis, careful attention to reaction conditions, safety precautions, and purification techniques is paramount for achieving high yields of the desired product with excellent purity.

References

- Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.

- Fleming, I. (2010). Molecular Orbitals and Organic Chemical Reactions. John Wiley & Sons.

-

PubChem. (n.d.). 2-chloro-4-(1H-imidazol-1-yl)pyrimidine. Retrieved from [Link]

-

Chen, Y., Fang, Z., & Wei, P. (2009). 2,4-Dichloropyrimidine. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1438. Available at: [Link]

-

Ansari, M. I., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Journal of Molecular Structure, 1266, 133501. Available at: [Link]

-

Levin, J. I., et al. (2007). Design, synthesis, and activity of 2-imidazol-1-ylpyrimidine derived inducible nitric oxide synthase dimerization inhibitors. Journal of Medicinal Chemistry, 50(8), 1788-1804. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: Application of 2-chloro-4-(1H-imidazol-1-yl)pyrimidine in Medicinal Chemistry

In the landscape of modern drug discovery, the relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space. Within this expanse, certain molecular frameworks have emerged as "privileged scaffolds"—structures that exhibit a remarkable propensity for binding to multiple biological targets. The pyrimidine-imidazole core is one such scaffold, and 2-chloro-4-(1H-imidazol-1-yl)pyrimidine stands out as a particularly valuable and versatile building block in the synthesis of targeted therapies, most notably kinase inhibitors. This guide provides an in-depth exploration of its synthesis, reactivity, and application in the development of next-generation therapeutics, tailored for researchers, scientists, and drug development professionals.

The Pyrimidine-Imidazole Core: A Foundation for Bioactivity

The fusion of pyrimidine and imidazole rings creates a heterocyclic system with a unique electronic and steric profile. The pyrimidine ring, a fundamental component of nucleobases, offers multiple points for hydrogen bonding and can act as a bioisostere for other aromatic systems.[1] The imidazole moiety, also a common feature in biologically active molecules, provides additional opportunities for crucial interactions with protein targets.[2] This combination has proven to be a powerful strategy in the design of molecules that can modulate the activity of a wide range of enzymes and receptors, with a notable impact in the field of oncology and inflammatory diseases.

Physicochemical Properties and Synthesis of 2-chloro-4-(1H-imidazol-1-yl)pyrimidine

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis.

Table 1: Physicochemical Properties of 2-chloro-4-(1H-imidazol-1-yl)pyrimidine [3]

| Property | Value |

| Molecular Formula | C₇H₅ClN₄ |

| Molecular Weight | 180.59 g/mol |

| IUPAC Name | 2-chloro-4-(1H-imidazol-1-yl)pyrimidine |

| CAS Number | 114834-03-6 |

| Appearance | White to off-white solid |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO) |

The synthesis of 2-chloro-4-(1H-imidazol-1-yl)pyrimidine is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction between 2,4-dichloropyrimidine and imidazole. The greater reactivity of the chlorine atom at the C4 position of the pyrimidine ring allows for a regioselective reaction.[4]

Caption: Synthesis of the target compound.

Protocol 1: Synthesis of 2-chloro-4-(1H-imidazol-1-yl)pyrimidine

This protocol is a representative procedure based on the established reactivity of 2,4-dichloropyrimidines.

Materials:

-

2,4-Dichloropyrimidine

-

Imidazole

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of 2,4-dichloropyrimidine (1.0 eq) in DMF, add imidazole (1.0-1.2 eq) and potassium carbonate (1.5-2.0 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-chloro-4-(1H-imidazol-1-yl)pyrimidine.

Rationale: The use of a polar aprotic solvent like DMF facilitates the SNAr reaction. Potassium carbonate acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The C4 position is more susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atom and the other chlorine.[4]

Application as a Versatile Intermediate in Kinase Inhibitor Synthesis

The true value of 2-chloro-4-(1H-imidazol-1-yl)pyrimidine lies in its utility as a versatile intermediate. The chlorine atom at the C2 position is amenable to displacement by various nucleophiles, particularly through palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse aryl and amino substituents, which is a cornerstone of modern kinase inhibitor design.

Caption: Key synthetic transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl moieties at the C2 position. This is particularly relevant for targeting the ATP-binding pocket of kinases, where these appended aromatic rings can engage in crucial hydrophobic and π-stacking interactions.

Protocol 2: Representative Suzuki-Miyaura Coupling

This protocol is adapted from procedures for similar chloropyrimidine substrates.

Materials:

-

2-chloro-4-(1H-imidazol-1-yl)pyrimidine

-

Arylboronic acid (e.g., phenylboronic acid)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

Procedure:

-

In a microwave vial, combine 2-chloro-4-(1H-imidazol-1-yl)pyrimidine (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (2.0 eq).

-

Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Seal the vial and heat in a microwave reactor at 120-150°C for 15-30 minutes.

-

After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Rationale: Microwave irradiation can significantly accelerate the reaction rate.[5] The palladium catalyst is essential for the catalytic cycle, and the base is required for the transmetalation step. The choice of solvent and base can be critical and may require optimization for different substrates.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, introducing a diverse range of primary and secondary amines at the C2 position. This is a key strategy for accessing the "hinge-binding" region of many kinases, where hydrogen bond donors and acceptors on the substituted amine can form critical interactions with the protein backbone.

Protocol 3: Representative Buchwald-Hartwig Amination

This protocol is based on established methods for the amination of chloro-heterocycles.

Materials:

-

2-chloro-4-(1H-imidazol-1-yl)pyrimidine

-

Aniline or other amine

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

Xantphos (or other suitable ligand)

-

Cesium carbonate (Cs₂CO₃)

-

Toluene or 1,4-Dioxane

Procedure:

-

To a dried Schlenk tube under an inert atmosphere (e.g., argon), add Pd₂(dba)₃ (0.02-0.05 eq), Xantphos (0.04-0.10 eq), and Cs₂CO₃ (1.5-2.0 eq).

-

Add a solution of 2-chloro-4-(1H-imidazol-1-yl)pyrimidine (1.0 eq) and the desired amine (1.1-1.5 eq) in anhydrous toluene or dioxane.

-

Heat the reaction mixture at 80-110°C for 8-24 hours, monitoring by TLC.

-

After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate and purify the residue by column chromatography.

Rationale: The choice of palladium precursor, ligand, and base is crucial for the success of the Buchwald-Hartwig amination. The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. Cesium carbonate is a commonly used base that is effective for a wide range of substrates.

Targeting Key Signaling Pathways: TAK1 and p38 MAPK

Derivatives of 2-chloro-4-(1H-imidazol-1-yl)pyrimidine have shown promise as inhibitors of several important kinases involved in inflammatory and cancer signaling pathways, including Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and p38 Mitogen-Activated Protein Kinase (MAPK).

TAK1 Signaling: TAK1 is a key mediator in the signaling cascades of pro-inflammatory cytokines such as TNF-α and IL-1β.[6] Its activation leads to the downstream activation of NF-κB and MAPKs (including p38 and JNK), resulting in the production of inflammatory mediators.[7] Dysregulation of the TAK1 pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease, as well as in certain cancers.[8][9]

Caption: Simplified TAK1 signaling pathway.

p38 MAPK Signaling: The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines and plays a central role in regulating inflammation, apoptosis, and cell differentiation.[10] Over-activation of the p38 MAPK pathway is a hallmark of many inflammatory diseases and has also been implicated in the progression of various cancers.[1][8]

Sources

- 1. Frontiers | The functional role of p38 MAPK pathway in malignant brain tumors [frontiersin.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The p38 Pathway: From Biology to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 10. CN103396369A - Method for preparing 2-chloro-4-nitroimidazole - Google Patents [patents.google.com]

Application Notes & Protocols: A Guide to Nucleophilic Substitution on 2-Chloropyrimidines

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the experimental procedures for nucleophilic substitution on 2-chloropyrimidines. Pyrimidine derivatives are of paramount importance in medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1] The substitution of the chlorine atom at the C2 position is a fundamental transformation for the synthesis of diverse libraries of these molecules. This guide moves beyond simple procedural lists to explain the underlying chemical principles, offering field-proven insights into experimental design, execution, and troubleshooting. We present detailed, step-by-step protocols for reactions with common nucleophile classes (N, O, and S), supported by mechanistic diagrams and data summaries to ensure reproducible and successful outcomes.

Scientific Foundation: Mechanism and Reactivity

The substitution of a chlorine atom on a pyrimidine ring proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[2] This pathway is distinct from SN1 and SN2 reactions and is characteristic of electron-deficient aromatic systems.

1.1. The SNAr Mechanism

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property makes the carbon atoms, particularly at the C2, C4, and C6 positions, susceptible to attack by nucleophiles.[3][4][5] The chlorine atom at the C2 position is an excellent leaving group, further facilitating the reaction.

The SNAr reaction is a two-step process:

-

Nucleophilic Attack: The nucleophile attacks the carbon atom bonded to the chlorine, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge in this intermediate is stabilized by resonance, delocalizing over the electronegative nitrogen atoms.[3]

-

Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the chloride ion.

The overall reaction kinetics are typically second-order, being first-order in both the 2-chloropyrimidine substrate and the nucleophile.[6]

Figure 1. SNAr Mechanism on 2-Chloropyrimidine.

1.2. Key Factors Influencing Reactivity

-

Nucleophilicity: Stronger nucleophiles react faster. The order of reactivity generally follows S > N > O.

-

Solvent: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN) are preferred as they can solvate the cation of the nucleophile's salt without strongly solvating the anion, thus enhancing its nucleophilicity.

-

Base: A base is often required to deprotonate the nucleophile (e.g., an amine or alcohol) to generate the more reactive anionic form. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), potassium carbonate (K₂CO₃), or sodium hydride (NaH) for alcohols.

-

Temperature: Many SNAr reactions require heating to proceed at a reasonable rate.[7] Reaction temperatures can range from room temperature to 150 °C, depending on the reactivity of the specific substrates.

-

Catalysis: While many SNAr reactions on highly activated substrates like 2-chloropyrimidine proceed without a catalyst, transition metals like palladium or copper can be beneficial, especially for less reactive nucleophiles or for achieving specific selectivities in multifunctional molecules.[8][9]

Experimental Protocols

The following protocols are designed to be robust starting points. Researchers should optimize conditions based on their specific substrate and nucleophile.

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. 2-Chloropyrimidine and many solvents and reagents are hazardous. Consult the Safety Data Sheet (SDS) for all chemicals before use.

Figure 2. General Experimental Workflow.

Protocol 1: Synthesis of 2-(Anilino)pyrimidine (N-Arylation)

This protocol details the reaction of 2-chloropyrimidine with an aniline derivative, a common transformation in the synthesis of kinase inhibitors.

Step-by-Step Procedure:

-

Reagent Preparation:

-

To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyrimidine (1.0 eq).

-

Add the desired aniline derivative (1.1 eq).

-

Add a suitable solvent, such as isopropanol or DMF (to make a 0.2-0.5 M solution).

-

-

Reaction Setup:

-

Add a base, such as triethylamine (TEA, 2.0 eq) or potassium carbonate (K₂CO₃, 2.0 eq). The use of an inorganic base like K₂CO₃ can simplify workup.

-

If using an alcohol solvent, adding a catalytic amount of a strong acid (e.g., 4 drops of concentrated HCl) can sometimes accelerate the reaction by protonating the pyrimidine ring, making it more electrophilic.

-

-

Execution & Monitoring:

-

Heat the reaction mixture to 80-100 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours). A solvent-free approach, heating the finely ground reactants, has also been shown to be effective.[1]

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If the product precipitates upon cooling, it can be isolated by filtration. Wash the solid with water and then a cold, non-polar solvent like diethyl ether or hexane to remove impurities.

-

If the product does not precipitate, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

-

Protocol 2: Synthesis of 2-Alkoxypyrimidine (O-Alkylation)

This protocol describes the reaction with an alcohol, which typically requires a strong base to generate the more nucleophilic alkoxide.

Step-by-Step Procedure:

-

Alkoxide Formation:

-

In a dry, three-neck flask under an inert atmosphere (N₂ or Ar), add the desired alcohol (1.2 eq) to a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 eq) in anhydrous THF or DMF at 0 °C.

-

Caution: NaH reacts violently with water and generates flammable hydrogen gas. Handle with extreme care.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes until hydrogen evolution ceases.

-

-

Reaction Setup:

-

Cool the alkoxide solution back to 0 °C.

-

Add a solution of 2-chloropyrimidine (1.0 eq) in the same anhydrous solvent dropwise.

-

-

Execution & Monitoring:

-

Allow the reaction to warm to room temperature and stir for 2-16 hours. Gentle heating (40-60 °C) may be required for less reactive alcohols.

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up:

-

Carefully quench the reaction at 0 °C by the slow, dropwise addition of water or saturated ammonium chloride (NH₄Cl) solution to destroy any excess NaH.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Protocol 3: Synthesis of 2-(Thiophenyl)pyrimidine (S-Thiolation)

Thiols are excellent nucleophiles and often react under milder conditions than their alcohol or amine counterparts.[2][10]

Step-by-Step Procedure:

-

Reagent Preparation:

-

To a round-bottom flask, add the desired thiol (1.1 eq) and a solvent such as ethanol, DMF, or acetonitrile.

-

-

Reaction Setup:

-

Add a base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydroxide (NaOH, 1.2 eq), to the solution to form the thiolate in situ.

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add 2-chloropyrimidine (1.0 eq) to the mixture.

-

-

Execution & Monitoring:

-

Stir the reaction at room temperature or heat gently (e.g., 50 °C) if necessary. Thiols are generally very reactive, and the reaction is often complete within 1-4 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up:

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the layers, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification:

-

The product can often be purified by recrystallization or flash column chromatography.

-

Data Summary and Troubleshooting

Table 1: Representative Reaction Conditions

| Nucleophile Type | Example Nucleophile | Base | Solvent | Temp (°C) | Typical Time (h) |

| Nitrogen | Aniline | K₂CO₃ | Isopropanol | 80 | 12-24 |

| Nitrogen | Benzylamine | TEA | DMF | 60 | 6-12 |